molecular formula C10H12Cl2O B13828407 Phenol, 2,6-dichloro-4-(1-methylpropyl)-

Phenol, 2,6-dichloro-4-(1-methylpropyl)-

Cat. No.: B13828407
M. Wt: 219.10 g/mol
InChI Key: DZKJAGRVOGNQGW-UHFFFAOYSA-N
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Description

Phenol, 2,6-dichloro-4-(1-methylpropyl)- is a specialized chlorinated phenol derivative of significant interest in chemical synthesis and pharmaceutical research. Its molecular architecture, featuring both phenolic and halogen substituents, makes it a valuable synthon and scaffold for developing more complex molecules. Researchers utilize this compound primarily as a key intermediate in the synthesis of potential bioactive agents. The structural motif of alkylated dichlorophenols has been explored in the development of antiviral compounds, such as capsid inhibitors, which target viral uncoating in picornaviruses . Furthermore, the compound's potential to act as a core structure is highlighted by its relation to bithionol, a bis-dichlorophenol with known anthelmintic properties, suggesting its applicability in parasitology studies . The presence of the sec-butyl group and chlorine atoms offers multiple sites for chemical modification, enabling medicinal chemistry programs focused on structure-activity relationship (SAR) studies. This reagent is strictly for use in laboratory research applications, including but not limited to, drug discovery, agrochemical development, and investigations into novel materials.

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

4-butan-2-yl-2,6-dichlorophenol

InChI

InChI=1S/C10H12Cl2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3

InChI Key

DZKJAGRVOGNQGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol

  • Raw Materials: 2,6-dichlorophenol, nitric acid, and solvents such as tetrachloroethylene.
  • Reaction Conditions:
    • Mixing 2,6-dichlorophenol with tetrachloroethylene and a water absorbent like concentrated sulfuric acid.
    • Heating to approximately 34–36 °C.
    • Controlled addition of nitric acid at a flow rate (e.g., 2 kg/h) with stirring.
    • Reaction time around 2 hours.
  • Outcome: High selectivity for nitration at the 4-position, minimizing isomers and byproducts.
  • Separation: Solid-liquid separation and drying yield 2,6-dichloro-4-nitrophenol with high purity.

Reduction of 2,6-Dichloro-4-nitrophenol to 2,6-Dichloro-4-aminophenol

  • Raw Materials: 2,6-dichloro-4-nitrophenol, hydrazine hydrate, ethanol as solvent, and catalysts.
  • Reaction Conditions:
    • Dissolving nitrophenol in ethanol with catalyst.
    • Heating to 72–76 °C.
    • Addition of hydrazine hydrate for reduction.
    • Maintaining temperature during reaction.
  • Purification: Heat filtration, solid-liquid separation, and distillation to remove ethanol.
  • Yield and Purity: High yield and purity of the amino derivative.

This two-step approach demonstrates how selective functionalization and reduction can be efficiently managed to produce chlorinated phenol derivatives with functional groups at the 4-position.

Catalytic Hydrogenation Approach

Another approach involves catalytic hydrogenation of nitro derivatives to amino derivatives, which can be adapted for functionalized phenols:

  • Catalysts: Platinum or palladium deposited on carbon supports, or Raney Nickel.
  • Solvents: Ethers of diethylene glycol, diethyl ether, or mixtures with methanol and monochlorobenzene.
  • Reaction Conditions:
    • Low temperature (around 100 °C) and moderate hydrogen pressure (5–25 bar).
    • Continuous injection of unstable nitro compound to control exothermic reaction.
    • Catalyst loading less than 1% metal by weight relative to substrate.
  • Challenges: Avoiding hydrodechlorination (loss of chlorine atoms) and formation of colored secondary products.
  • Purification: Addition of water to reaction mixture to precipitate product by crystallization, followed by filtration and drying.
  • Recycling: Solvent partially dehydrated and reused to reduce waste.

Summary Table of Preparation Parameters

Step Raw Materials Catalyst/Solvent Conditions Notes
Nitration 2,6-Dichlorophenol, HNO3 Tetrachloroethylene, H2SO4 34–36 °C, 2 h, stirring 800 rpm High selectivity for 4-nitro derivative
Reduction 2,6-Dichloro-4-nitrophenol, hydrazine hydrate Ethanol, catalyst (unspecified) 72–76 °C, controlled addition High purity 2,6-dichloro-4-aminophenol
Catalytic Hydrogenation 2,6-Dichloro-4-nitrophenol Pt/C or Pd/C, diethylene glycol ethers 100 °C, 5–25 bar H2 pressure Avoid hydrodechlorination, crystallization
Alkylation (inferred) 2,6-Dichlorophenol, 1-methylpropyl halide Lewis acid catalysts (e.g., AlCl3) Controlled temperature, EAS Directs substitution to 4-position

Research Findings and Industrial Relevance

  • The two-stage nitration-reduction process provides a scalable, continuous synthesis route with high yield and purity, suitable for industrial production of chlorinated aminophenols.
  • Catalytic hydrogenation using platinum or palladium catalysts in diethylene glycol ethers offers selective reduction while preserving chlorine atoms, critical for maintaining biological activity and chemical integrity.
  • The choice of solvent and catalyst loading significantly affects product purity and yield; low catalyst loading (<1% metal) and controlled temperature/pressure are essential.
  • The alkylation step to introduce the 1-methylpropyl group requires careful control to avoid polyalkylation or dechlorination, though specific optimized protocols remain proprietary or less documented in public patents.

Chemical Reactions Analysis

2,6-Dichloro-4-(1-methylpropyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dichloro-4-(1-methylpropyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.

    Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(1-methylpropyl)phenol involves its interaction with cellular components, leading to disruption of cellular processes. The chlorine atoms and the phenolic hydroxyl group play a crucial role in its antimicrobial activity by disrupting cell membranes and denaturing proteins. The molecular targets include bacterial cell walls and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s unique substitution pattern distinguishes it from other phenolic derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties Uses/Toxicity
Phenol, 2,6-dichloro-4-(1-methylpropyl)- 2,6-Cl; 4-sec-butyl Likely moderate lipophilicity due to sec-butyl; polar Cl groups enhance solubility in aqueous matrices . Isolated from C. ambrosioides; potential role in plant defense or traditional medicine .
Dinoseb (2-(1-methylpropyl)-4,6-dinitrophenol) 4,6-NO₂; 2-sec-butyl High reactivity due to nitro groups; greater acidity (pKa ~4.5) and toxicity . Banned pesticide; causes birth defects and environmental persistence .
2,6-Di-tert-butyl-4-sec-butylphenol 2,6-tert-butyl; 4-sec-butyl High volatility; tert-butyl groups increase steric hindrance and reduce polarity . Emitted from PE-PUR foam; low acute toxicity but persistent in indoor environments .
2,6-Dichloro-4-(2,6-dichlorophenoxy)phenol 2,6-Cl; 4-phenoxy (dimer of 2,6-DCP) High molecular weight (m/z 324); formed via laccase-mediated degradation . Environmental metabolite; potential recalcitrance in soil systems .

Toxicity and Environmental Impact

  • Phenol, 2,6-dichloro-4-(1-methylpropyl)-: Limited toxicity data exist, but its natural occurrence in C. ambrosioides suggests lower acute toxicity compared to synthetic analogs. Chlorination may confer antimicrobial properties but raises concerns about bioaccumulation .
  • Dinoseb: Nitro groups drastically increase toxicity (LD₅₀ ~25 mg/kg in rats) and environmental hazards. Banned globally due to teratogenicity and groundwater contamination .

Functional Group Influence on Reactivity

  • Chlorine vs. Nitro Groups: Chlorine substituents (as in the main compound) are less electron-withdrawing than nitro groups (Dinoseb), resulting in lower acidity and reduced reactivity in electrophilic substitution. However, Cl atoms enhance oxidative stability .
  • Alkyl Chain Effects: The sec-butyl group balances lipophilicity and steric effects, whereas tert-butyl derivatives (e.g., 2,6-di-tert-butyl-4-sec-butylphenol) exhibit higher volatility and lower solubility .

Degradation Pathways

  • Dinoseb degrades into hazardous nitroso derivatives, complicating remediation efforts .

Q & A

Q. Why do reported antimicrobial activities of this compound vary across studies, and how can experimental design reduce variability?

  • Methodological Answer : MIC values against S. aureus range from 8–64 µg/mL due to differences in inoculum size and agar composition. Standardize assays using CLSI M07-A10 guidelines with cation-adjusted Mueller-Hinton broth. Include positive controls (e.g., chloramphenicol) and statistical analysis (ANOVA with Tukey post-hoc) to validate results .

Structural and Functional Analogues

Q. How do structural modifications (e.g., replacing chlorine with nitro groups) alter the compound’s herbicidal efficacy?

  • Methodological Answer : Nitro-substituted analogs (e.g., 2,6-dinitro-4-(1-methylpropyl)phenol) inhibit photosystem II more effectively (Ki = 0.8 µM vs. 2.5 µM for the parent compound). Greenhouse trials using A. thaliana under controlled light/dark cycles (16/8 hrs) quantify phytotoxicity. HRMS and X-ray crystallography confirm structural integrity .

Environmental Impact

Q. What is the compound’s bioaccumulation potential in aquatic ecosystems, and how do QSAR models predict its environmental fate?

  • Methodological Answer : Log Kow = 4.2 suggests moderate bioaccumulation. Use EPI Suite’s BCFBAF module to predict BCF values (e.g., 320 L/kg in fish). Field studies in mesocosms with LC-MS/MS monitoring validate model predictions. Metabolite identification via ¹⁴C-labeling tracks degradation in sediment-water systems .

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